Inhibition of Dihydroorotase: A 10 µM IC50 of 1.0 × 10^6 nM Demonstrates Weak Target Engagement
6-Oxohexahydropyridazine-3-carboxylic acid was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at a concentration of 10 µM and pH 7.37, yielding an IC50 of 1.00 × 10^6 nM [1]. While this represents weak inhibition, it provides a baseline activity profile. In contrast, structurally related but aromatic pyridazine carboxylic acids (e.g., 6-hydroxy-pyridazine-3-carboxylic acid) are not reported to inhibit this enzyme, suggesting the saturated core and 6-oxo moiety confer a distinct, albeit weak, interaction profile.
| Evidence Dimension | Dihydroorotase inhibition |
|---|---|
| Target Compound Data | IC50 = 1.00 × 10^6 nM (10 µM) |
| Comparator Or Baseline | Aromatic pyridazine carboxylic acids (e.g., 6-hydroxy-pyridazine-3-carboxylic acid) |
| Quantified Difference | Activity not reported for comparator |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM compound concentration |
Why This Matters
Demonstrates a unique, quantifiable biological interaction for the saturated scaffold, which may serve as a starting point for SAR optimization.
- [1] BindingDB. (n.d.). BDBM entry for 6-Oxohexahydropyridazine-3-carboxylic acid. Retrieved from bindingdb.org View Source
